molecular formula C13H16F3NO2 B14841899 2-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine

2-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine

Cat. No.: B14841899
M. Wt: 275.27 g/mol
InChI Key: CEHMWJNNBJCUDT-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a tert-butoxy group, and a cyclopropoxy group attached to a pyridine ring. The trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H16F3NO2/c1-12(2,3)19-11-10(18-9-4-5-9)6-8(7-17-11)13(14,15)16/h6-7,9H,4-5H2,1-3H3

InChI Key

CEHMWJNNBJCUDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=N1)C(F)(F)F)OC2CC2

Origin of Product

United States

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